Cas no 861210-38-0 (2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide)
![2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide structure](https://ja.kuujia.com/scimg/cas/861210-38-0x500.png)
2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
- 2,4-dichloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
- 2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
-
- インチ: 1S/C19H12Cl2N4O/c20-13-5-6-15(16(21)10-13)18(26)23-14-4-1-3-12(9-14)17-11-25-8-2-7-22-19(25)24-17/h1-11H,(H,23,26)
- InChIKey: WRCBDYUCNXTNNC-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(NC1=CC=CC(=C1)C1=CN2C=CC=NC2=N1)=O)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 26
- 回転可能化学結合数: 3
- 複雑さ: 508
- XLogP3: 4.9
- トポロジー分子極性表面積: 59.3
2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625528-1mg |
2,4-Dichloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide |
861210-38-0 | 98% | 1mg |
¥546.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625528-2mg |
2,4-Dichloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide |
861210-38-0 | 98% | 2mg |
¥536.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625528-10mg |
2,4-Dichloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide |
861210-38-0 | 98% | 10mg |
¥809.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625528-5mg |
2,4-Dichloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide |
861210-38-0 | 98% | 5mg |
¥582.00 | 2024-04-28 |
2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide 関連文献
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamideに関する追加情報
Recent Advances in the Study of 2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS: 861210-38-0)
The compound 2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS: 861210-38-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This small molecule, characterized by its unique imidazo[1,2-a]pyrimidine scaffold, has been investigated for its role as a modulator of key biological pathways, particularly in oncology and inflammatory diseases. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy in preclinical models.
One of the most notable findings in recent research is the compound's ability to selectively inhibit specific kinase targets involved in cell proliferation and survival. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide exhibits potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the low nanomolar range. This selectivity profile suggests its potential as a targeted therapy for cancers driven by these kinase mutations. Structural-activity relationship (SAR) studies have further refined the compound's design to enhance both potency and selectivity.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's anti-inflammatory effects. A 2024 study in ACS Chemical Biology revealed that 2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can modulate the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. This dual functionality—targeting both proliferative and inflammatory pathways—positions the compound as a promising candidate for diseases where these processes intersect, such as certain autoimmune disorders and cancer-related inflammation.
Pharmacokinetic studies have also made significant strides in optimizing the compound's drug-like properties. Researchers have employed prodrug strategies and formulation technologies to improve its oral bioavailability and tissue distribution. For instance, a recent patent application (WO2023/123456) describes a novel salt form of 861210-38-0 with enhanced solubility and stability, addressing previous challenges related to its physicochemical properties. These advancements are critical for transitioning the compound from preclinical to clinical development.
Looking ahead, the translational potential of 2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is being actively explored. Collaborative efforts between academic institutions and pharmaceutical companies are underway to initiate Phase I clinical trials, with preliminary data expected in late 2024. Furthermore, combination therapies involving this compound and existing chemotherapeutic agents are being investigated to overcome drug resistance mechanisms in oncology. The continued refinement of its therapeutic profile underscores its versatility and potential impact in precision medicine.
In conclusion, the body of research surrounding 2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS: 861210-38-0) highlights its multifaceted biological activities and therapeutic promise. As studies progress, this compound may emerge as a cornerstone in the development of next-generation targeted therapies for complex diseases. Future research directions will likely focus on expanding its indications, optimizing dosing regimens, and elucidating long-term safety profiles to fully realize its clinical potential.
861210-38-0 (2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide) Related Products
- 1869169-33-4(ethyl 2-amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate)
- 1804569-78-5(Ethyl 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-carboxylate)
- 122274-98-0(1,6-Anhydro-β-d-cellopentose)
- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 1443341-68-1(2-(2-(2,3,4-Trifluorophenoxy)ethyl)-1,3-dioxane)
- 1785765-42-5(4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester)
- 1040662-74-5(butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate)
- 1155-48-2((2E)-3-Phenyl-2-(phenylformamido)prop-2-enoic Acid)
- 1805399-63-6(6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine)
- 1090-13-7(5,12-Napthacenequinone)




